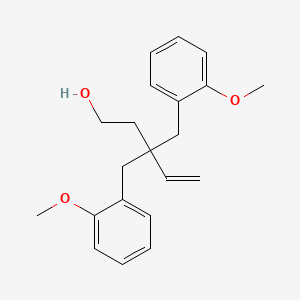

3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol

Description

3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol is a synthetic organic compound characterized by a pentenol backbone substituted with two 2-methoxybenzyl groups at the 3-position.

Properties

IUPAC Name |

3,3-bis[(2-methoxyphenyl)methyl]pent-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-4-21(13-14-22,15-17-9-5-7-11-19(17)23-2)16-18-10-6-8-12-20(18)24-3/h4-12,22H,1,13-16H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOLEPVEAORNBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(CCO)(CC2=CC=CC=C2OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 2-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods: While specific industrial production methods for 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

Substitution: SOCl2 in pyridine, PBr3 in dichloromethane.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated alcohols.

Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Chemistry: 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol is used as a building block in organic synthesis. It is involved in the preparation of complex molecules through various functionalization reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where oxidative stress plays a role.

Industry: In the industrial sector, 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol is used in the synthesis of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents.

Mechanism of Action

The mechanism of action of 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in metabolic pathways, thereby modulating their activity.

Comparison with Similar Compounds

3,3-Bis(4-methylbenzyl)pent-4-en-1-ol

This analog replaces the 2-methoxybenzyl groups with 4-methylbenzyl moieties.

(E)-5-(4-Methoxyphenyl)pent-4-en-1-ol (6a) and Isomers (6b, 6c)

These isomers feature a single 4-methoxyphenyl group at the 5-position of the pentenol chain. Synthesized via palladium-catalyzed coupling (General Procedure A), they are obtained as a mixture, complicating isolation.

(S)-1-(Furan-2-yl)pent-4-en-1-ol

A furan-substituted analog synthesized as a precursor for the Ipomoeassin family of anticancer agents. Its enantioselective synthesis achieves a 75% overall yield, superior to earlier methods (≥42%), demonstrating advancements in stereochemical control for bioactive molecules .

Key Observations :

- Palladium-mediated coupling is prevalent for introducing aryl groups (e.g., methoxyphenyl, benzyl).

- High yields (e.g., 81% for quinazolinones) are achievable with optimized conditions .

- Enantioselective synthesis remains challenging but critical for bioactive molecules .

Physicochemical Properties

Melting Points and Spectral Data

Biological Activity

3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol is an organic compound recognized for its potential biological activities, particularly its antioxidant and antimicrobial properties. This compound has garnered interest in medicinal chemistry due to its structural characteristics and possible therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C21H26O3

- CAS Number : 1384881-68-8

The compound features two 2-methoxybenzyl groups attached to a pent-4-en-1-ol backbone, which contributes to its unique biological activity.

Synthesis

The synthesis of 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol typically involves the reaction of 2-methoxybenzyl chloride with pent-4-en-1-ol in the presence of a base like sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions, followed by purification through column chromatography.

Antioxidant Properties

Research indicates that 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol exhibits significant antioxidant activity. It acts by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage associated with various diseases. The compound's antioxidant capacity has been compared to standard antioxidants like ascorbic acid in DPPH and hydrogen peroxide assays .

| Antioxidant Assay | IC50 Value (µM) |

|---|---|

| DPPH | 25 |

| Hydrogen Peroxide | 30 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

The biological activity of 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol can be attributed to its ability to interact with various molecular targets:

- Antioxidant Mechanism : It scavenges reactive oxygen species (ROS), thereby mitigating oxidative stress.

- Antimicrobial Mechanism : The compound may disrupt the integrity of bacterial membranes or inhibit essential enzymes involved in bacterial metabolism .

Case Studies

- Study on Antioxidant Effects : A study evaluated the radical scavenging activity of this compound using different concentrations. Results indicated a dose-dependent increase in antioxidant activity, suggesting its potential use in formulations aimed at reducing oxidative damage in cells .

- Antimicrobial Efficacy Assessment : In vitro tests showed that 3,3-Bis(2-methoxybenzyl)pent-4-en-1-ol effectively inhibited the growth of common pathogenic bacteria. This opens avenues for its application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.